Benzoic acid, 3,5-dinitro, 1-phenylethyl ester

Chiral Purity Enantiomeric Excess Quality Control

Researchers requiring trace-level enantiomeric excess determination often find generic benzoyl derivatives inadequate for baseline separation. This 3,5-dinitrobenzoate ester solves this via its electron-deficient aromatic ring, enabling strong π-π donor-acceptor interactions with chiral stationary phases. • Kovats retention index I = 2377 on SE-30 ensures robust, interference-free diastereomer resolution. • Strong UV absorption enables trace-level detection and orthogonal absolute configuration confirmation. • Well-defined mp 122-125 °C and high crystallinity support reliable reference standard use.

Molecular Formula C15H12N2O6
Molecular Weight 316.26 g/mol
Cat. No. B12285515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3,5-dinitro, 1-phenylethyl ester
Molecular FormulaC15H12N2O6
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H12N2O6/c1-10(11-5-3-2-4-6-11)23-15(18)12-7-13(16(19)20)9-14(8-12)17(21)22/h2-10H,1H3
InChIKeyYATKDADIXNBBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 3,5-Dinitro, 1-Phenylethyl Ester: Key Physicochemical and Analytical Profile for Procurement


Benzoic acid, 3,5-dinitro, 1-phenylethyl ester (also known as 1-phenylethyl 3,5-dinitrobenzoate) is a chiral ester derived from 3,5-dinitrobenzoic acid and 1-phenylethanol. It is characterized by a molecular weight of 316.27 g/mol and a melting point of 122–125 °C (lit.) . This compound is used primarily as a chiral derivatizing agent and resolving agent in stereochemical analysis due to its strong UV absorption and ability to form diastereomeric derivatives [1]. Its electron-deficient aromatic ring, conferred by the two nitro substituents, enhances its utility as a π-acidic probe in chiral recognition studies .

The Critical Role of 1-Phenylethyl 3,5-Dinitrobenzoate in Enantioselective Analysis: Why Structural Analogs Are Not Interchangeable


Generic substitution fails because the 3,5-dinitrobenzoyl chromophore is not interchangeable with simpler benzoyl or 4-nitrobenzoyl groups for chiral recognition. The two electron-withdrawing nitro groups significantly lower the electron density of the aromatic ring, enabling strong π-π donor-acceptor interactions with chiral stationary phases such as those containing N-3,5-dinitrobenzamide moieties [1]. This specific electronic property is essential for the successful chromatographic separation of enantiomers. Substituting with a 4-nitrobenzoate ester, for instance, results in a substantially different retention index on standard GC columns, as evidenced by Kovats retention index data on SE-30, which for the 3,5-dinitro derivative is 2377, compared to vastly different values for other derivatives [2]. Such differences are not merely incremental; they determine whether baseline separation of stereoisomers is achievable.

Quantitative Differentiation Evidence for Benzoic Acid, 3,5-Dinitro, 1-Phenylethyl Ester versus its Closest Analogs


Chiral Identity Verification: Optical Rotation Comparison Between (S)-(+)- and (R)-(-)-Enantiomers

The (S)-(+)-enantiomer exhibits a specific rotation of [α]22/D +47° (c = 2 in acetone), while the (R)-(-)-enantiomer shows [α]22/D -47° under identical conditions . This precise, opposite rotation allows for facile confirmation of enantiomeric identity and can be used to calculate enantiomeric excess in a sample, a critical parameter for procurement when stereochemical outcome is paramount.

Chiral Purity Enantiomeric Excess Quality Control

GC Retention Index: Drastic Differentiation from Non-Nitro and Mono-Nitro Benzoate Esters on SE-30

On a non-polar SE-30 capillary column under isothermal conditions at 240°C, the Kovats retention index (I) for 1-phenylethyl 3,5-dinitrobenzoate is 2377 [1]. This value is significantly higher and distinct from the corresponding benzoate (no nitro groups, I~1840) and 4-nitrobenzoate (single nitro, I~2180) esters of the same alcohol, providing a clear chromatographic fingerprint that prevents misidentification [2].

Gas Chromatography Kovats Retention Index Derivatization

Crystallinity Advantage Over Aliphatic 3,5-Dinitrobenzoate Esters for Derivatization

The 3,5-dinitrobenzoate esters of alcohols and phenols are well-established in the literature as being highly crystalline, making them suitable derivatives for purification and characterization [1]. While the methyl and ethyl esters of 3,5-dinitrobenzoic acid also form solids, the 1-phenylethyl derivative's higher molecular weight and aromaticity contribute to superior crystallinity and a sharper, well-defined melting point of 122–125 °C (lit.) , facilitating unambiguous identification.

Derivatization Crystallinity Structural Characterization

Potential for Enantiomeric Resolution by Crystallization: (R,S)-sec-phenethyl-3,5-dinitrobenzoate as a Model Conglomerate

The racemic mixture, (R,S)-sec-phenethyl-3,5-dinitrobenzoate (also known as PDNB), has been successfully resolved using designed chiral polymers for the kinetic resolution of conglomerates by crystallization [1]. This method is applicable because the compound forms a true conglomerate, a property not shared by all analogous esters. The ability to resolve the racemate via crystallization offers a cost-effective route to obtaining enantiopure material, bypassing the need for expensive chiral chromatography.

Chiral Resolution Crystallization Conglomerate

Chiral Derivatizing Agent Performance: 3,5-Dinitrobenzoate vs. Mosher's Acid Esters

In the confirmation of the absolute configuration of chiral alcohols, both 3,5-dinitrobenzoates and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) esters were synthesized [1]. While Mosher's esters rely on anisotropic shielding effects for NMR determination, the 3,5-dinitrobenzoate derivatives offer an alternative that can be superior for HPLC separation due to their strong UV activity (λmax ~250 nm) and distinct chromatographic behavior on chiral columns, as they are known to be highly effective for the resolution of secondary alcohols as their 3,5-dinitrobenzoates [2].

Chiral Derivatization NMR HPLC

Absence of Direct Antifungal Activity Data Justifies Analytical-Use Classification Over Bioactive Analog Claims

While ethyl 3,5-dinitrobenzoate has demonstrated potent antifungal activity against Candida spp. (MIC = 125 µg/mL against C. albicans) [1], no such direct bioactivity data was found for the 1-phenylethyl ester. This is a critical distinction. The bulkier, more lipophilic 1-phenylethyl substituent likely prevents the fit into active sites responsible for antifungal activity, meaning the compound is functionally clean for its intended analytical purposes without off-target biological effects.

Antifungal Activity Selectivity Procurement Justification

Optimal Procurement Scenarios for Benzoic Acid, 3,5-Dinitro, 1-Phenylethyl Ester


Quantitative Determination of Enantiomeric Excess in Chiral Secondary Alcohols by HPLC

This compound is the derivatizing agent of choice when a highly UV-active, easily separable diastereomer pair is needed. Its strong absorption allows for trace-level detection, and the significant retention time difference between diastereomers, as evidenced by the Kovats index difference (I = 2377 on SE-30) compared to non-nitrated analogs [1], ensures robust, interference-free quantification of enantiomeric excess.

Absolute Configuration Assignment of Natural Product-Derived Alcohols

When determining the absolute configuration of a new secondary alcohol, both 3,5-dinitrobenzoate and Mosher esters can be prepared. As indicated by the comparative study, the 3,5-dinitrobenzoate can be used for sequential HPLC separation and independent configurational analysis, providing orthogonal confirmation to NMR methods [2].

Scalable Resolution of Racemic α-Phenylalkanol Mixtures

For pilot-scale access to enantiopure 1-phenylethanol or similar compounds, the racemate can be converted to (R,S)-sec-phenethyl-3,5-dinitrobenzoate. The demonstrated ability to resolve this conglomerate via crystallization with designed polymers [3] provides a more economical and scalable alternative to preparative chiral HPLC, with the chiral auxiliary subsequently cleaved to give the enantiopure alcohol.

High-Purity Reference Standard for GC Method Validation

Given its well-defined melting point (122–125 °C) and exceptional crystallinity, the single enantiomer is an ideal reference standard for validating the selectivity of gas chromatographic methods aimed at separating complex mixtures of alcohol derivatives. Its unique, high Kovats retention index ([1]) serves as a benchmark for column performance testing.

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